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Compound of Interest

Compound Name: KU-60019

Cat. No.: B3026409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ataxia-telangiectasia mutated (ATM) kinase

inhibitor, KU-60019, with alternative compounds. We present supporting experimental data

from kinase profiling assays to validate its on-target activity and selectivity, crucial for its use as

a chemical probe in preclinical research.

KU-60019 is a second-generation, potent, and specific inhibitor of the ATM kinase, a critical

regulator of the DNA Damage Response (DDR) pathway.[1][2][3] Its predecessor, KU-55933,

was a foundational tool for studying ATM function, and KU-60019 was developed as an

improved analogue with greater potency and favorable properties.[1][3] Validating the

specificity of such inhibitors is paramount to ensure that observed biological effects are

correctly attributed to the inhibition of the intended target. Kinase profiling is the gold-standard

method for this purpose, assessing the activity of an inhibitor against a broad panel of kinases.

Comparative Kinase Profiling Data
The on-target potency and selectivity of KU-60019 have been evaluated against other

inhibitors targeting the DDR pathway. The following table summarizes the half-maximal

inhibitory concentration (IC50) values for KU-60019 and selected alternatives against ATM and

other closely related kinases from the Phosphoinositide 3-kinase-related kinase (PIKK) family,

such as ATR and DNA-PKcs.
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Compound Target Kinase IC50 (nM)
Selectivity
Profile

Reference

KU-60019 ATM 6.3

Highly selective

over other

kinases

[1][4]

ATR >10,000
~1600-fold vs

ATM
[1][2]

DNA-PKcs 1,700
~270-fold vs

ATM
[1][2]

Panel of 229

other kinases

Little to no

activity at 1 µM
Broadly selective [1][4][5]

KU-55933 ATM 13

Parent

compound, less

potent than KU-

60019

[2]

AZD0156 ATM 0.58 (cell-based)

>1000-fold

selective over

ATR, mTOR, and

PI3Kα

[6][7]

Berzosertib

(M6620)
ATR Potent ATRi

Selective for ATR

over other DDR

kinases

[8][9]

Data Interpretation:

Potency: KU-60019 exhibits a low nanomolar IC50 value against ATM, indicating high

potency. It is approximately twice as potent as its parent compound, KU-55933.[2] The

clinical candidate AZD0156 demonstrates even greater potency in cell-based assays.[6][10]

Selectivity: KU-60019 shows exceptional selectivity for ATM. It is significantly less active

against the closely related kinases ATR and DNA-PKcs, with selectivity ratios of

approximately 1600-fold and 270-fold, respectively.[1][2] Furthermore, screening against a

large panel of 229 different protein kinases revealed minimal off-target activity, confirming its
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high specificity.[1][4] This is a critical feature, as off-target inhibition can confound

experimental results. In contrast, Berzosertib is an inhibitor of ATR, highlighting the distinct

selectivity profiles available for dissecting the DDR pathway.[8]

Signaling Pathway and Experimental Workflow
To provide context for the inhibitor's mechanism and the method of its validation, the following

diagrams illustrate the ATM signaling pathway and a typical experimental workflow for kinase

profiling.
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Caption: ATM Signaling Pathway in DNA Damage Response.
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Caption: Experimental Workflow for In Vitro Kinase Profiling.

Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay designed to determine the

IC50 value of an inhibitor like KU-60019. Specific reagents and conditions may vary depending
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on the kinase and the detection method used (e.g., radiometric, fluorescence, or luminescence-

based).

Objective: To measure the concentration-dependent inhibition of a specific kinase (e.g., ATM)

by KU-60019 to calculate its IC50.

Materials:

Recombinant human ATM kinase

Specific peptide substrate for ATM

KU-60019 stock solution (e.g., 10 mM in DMSO)

Kinase assay buffer (containing MgCl2, DTT, and other components)

ATP solution

Assay plates (e.g., 96-well or 384-well)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

Plate reader compatible with the detection method

Procedure:

Compound Preparation:

Prepare a serial dilution series of KU-60019 in kinase assay buffer. Typically, an 11-point,

3-fold dilution starting from a high concentration (e.g., 10 µM) is performed.

Include a DMSO-only control (vehicle control) for 0% inhibition and a control without

kinase for 100% inhibition (background).

Kinase Reaction:

Add the diluted KU-60019 or DMSO control to the wells of the assay plate.
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Add the recombinant ATM kinase to each well (except for the background control) and

incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final

ATP concentration should be at or near its Km value for the kinase to ensure competitive

inhibition is accurately measured.

Incubation:

Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

The incubation time should be optimized to ensure the reaction is within the linear range.

Detection:

Stop the kinase reaction by adding a stop solution (often containing EDTA to chelate

Mg2+).

Add the detection reagent according to the manufacturer's protocol. This reagent

measures the amount of product formed (e.g., phosphorylated substrate or ADP

generated).

Incubate as required for the detection signal to stabilize.

Data Acquisition and Analysis:

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Subtract the background signal from all wells.

Normalize the data by setting the vehicle control as 100% kinase activity.

Plot the percent inhibition against the logarithm of the KU-60019 concentration.

Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the

concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion
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The kinase profiling data for KU-60019 robustly validate its use as a potent and highly selective

tool for studying ATM kinase function. With a low nanomolar IC50 for ATM and minimal activity

against a wide array of other kinases, including the closely related PIKK family members,

researchers can be confident that the cellular effects observed upon treatment with KU-60019
are primarily due to the inhibition of ATM.[1][3] This level of characterization is essential for the

design of rigorous experiments and the accurate interpretation of their outcomes in the field of

DNA damage response and cancer biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. medchemexpress.com [medchemexpress.com]

3. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises
insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC
[pmc.ncbi.nlm.nih.gov]

4. KU 60019 | CAS 925701-46-8 | KU60019 | Tocris Bioscience [tocris.com]

5. Probe KU-60019 | Chemical Probes Portal [chemicalprobes.org]

6. aacrjournals.org [aacrjournals.org]

7. pubs.acs.org [pubs.acs.org]

8. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib
Uncovers New Biomarkers and DNA Damage Response Regulators - PMC
[pmc.ncbi.nlm.nih.gov]

9. berzosertib - My Cancer Genome [mycancergenome.org]

10. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [Validating the On-Target Activity of KU-60019: A Kinase
Profiling Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026409#validating-the-on-target-activity-of-ku-
60019-using-kinase-profiling]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3026409?utm_src=pdf-body
https://www.benchchem.com/product/b3026409?utm_src=pdf-body
https://www.selleckchem.com/products/KU-60019.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2761990/
https://www.benchchem.com/product/b3026409?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/KU-60019.html
https://www.medchemexpress.com/KU-60019.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2761990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2761990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2761990/
https://www.tocris.com/products/ku-60019_4176
https://www.chemicalprobes.org/ku-60019
https://aacrjournals.org/mct/article/19/1/13/274205/Pharmacology-of-the-ATM-Inhibitor-AZD0156
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.1c00166
https://pmc.ncbi.nlm.nih.gov/articles/PMC11338954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11338954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11338954/
https://www.mycancergenome.org/content/drugs/berzosertib/
https://www.selleckchem.com/products/azd0156-azd-0156.html
https://www.benchchem.com/product/b3026409#validating-the-on-target-activity-of-ku-60019-using-kinase-profiling
https://www.benchchem.com/product/b3026409#validating-the-on-target-activity-of-ku-60019-using-kinase-profiling
https://www.benchchem.com/product/b3026409#validating-the-on-target-activity-of-ku-60019-using-kinase-profiling
https://www.benchchem.com/product/b3026409#validating-the-on-target-activity-of-ku-60019-using-kinase-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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